molecular formula C31H29BrN2O2 B565800 N-Monodesmethyl bedaquiline CAS No. 654654-76-9

N-Monodesmethyl bedaquiline

Katalognummer B565800
CAS-Nummer: 654654-76-9
Molekulargewicht: 541.489
InChI-Schlüssel: GOBOQBZOZDRXCQ-BVRKHOPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-Monodesmethyl bedaquiline” is a metabolite of Bedaquiline . Bedaquiline is a diarylquinoline antimycobacterial drug used in combination with other antibacterials to treat pulmonary multidrug-resistant tuberculosis (MDR-TB) .


Synthesis Analysis

Bedaquiline is primarily metabolized by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to a less-active N-monodesmethyl metabolite .


Molecular Structure Analysis

The molecular formula of N-Monodesmethyl bedaquiline is C31H29BrN2O2 . For more detailed structural information, you may refer to specialized chemical databases or resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Monodesmethyl bedaquiline are not explicitly stated in the retrieved sources. For Bedaquiline, it has been found that different salts of the drug have different properties .

Wissenschaftliche Forschungsanwendungen

  • Pharmacokinetics and Drug-Drug Interactions : Bedaquiline is metabolized primarily by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to N-Monodesmethyl bedaquiline. Studies have assessed the pharmacokinetics and drug-drug interaction profile of bedaquiline, including its interactions with anti-TB drugs and antiretroviral agents (R. V. van Heeswijk, B. Dannemann, & R. Hoetelmans, 2014).

  • Safety and Tolerability : Research indicates that bedaquiline, including its metabolite N-Monodesmethyl bedaquiline, is generally well tolerated, with a study showing it had a manageable safety profile when used with efavirenz, an antiretroviral drug (K. Dooley et al., 2012).

  • Measurement and Analysis in Human Serum : A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to analyze bedaquiline and N-Monodesmethyl bedaquiline in human serum. This method is useful for pharmacokinetic studies and in clinical practice (J. Alffenaar et al., 2015).

  • Study of Metabolism and Novel Metabolites : Research has extended the understanding of bedaquiline metabolism, confirming that CYP2C8 and CYP2C19 contribute to bedaquiline N-demethylation, along with CYP3A4. This knowledge is important to predict and prevent drug-drug interactions and adverse drug reactions (Ke Liu et al., 2014).

  • Effectiveness in Multidrug-Resistant Tuberculosis Treatment : Bedaquiline-containing regimens have demonstrated high conversion and success rates in treating MDR- and extensively drug-resistant tuberculosis (XDR-TB) under various conditions, indicating its effectiveness and safety (S. Borisov et al., 2017).

  • Resistance Mechanisms and Prevention : The emergence of bedaquiline resistance, including its metabolite, has been studied, highlighting the need for systematic surveillance and understanding of resistance mechanisms to delay resistance acquisition (T. Nguyen et al., 2018).

  • Population Pharmacokinetics : A comprehensive study of bedaquiline's population pharmacokinetics helps in understanding its distribution, clearance, and variability among different demographic groups (S. Mcleay et al., 2014).

Safety And Hazards

Bedaquiline has been associated with risks such as inhibition of the hERG (human Ether-à-go-related gene; KCNH2), potassium channel (concurrent risk of cardiac toxicity), and risk of phospholipidosis due to its more lipophilic nature . The safety and hazards of N-Monodesmethyl bedaquiline specifically are not detailed in the retrieved sources.

Zukünftige Richtungen

The development of standardized drug susceptibility testing (DST) for bedaquiline is urgently needed . Understanding any target and non-target-based mechanisms is essential to minimize resistance development and treatment failure and help to develop appropriate DST for bedaquiline and genetic-based resistance screening .

Eigenschaften

IUPAC Name

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBOQBZOZDRXCQ-BVRKHOPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235434
Record name N-Monodesmethyl bedaquiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Monodesmethyl bedaquiline

CAS RN

861709-47-9
Record name N-Monodesmethyl bedaquiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861709479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Monodesmethyl bedaquiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-MONODESMETHYL BEDAQUILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W96L2O9I1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.